3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide
Description
Properties
IUPAC Name |
3-[(N-cyano-4-fluoro-3-nitroanilino)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O3/c16-13-5-4-12(7-14(13)20(22)23)19(9-17)8-10-2-1-3-11(6-10)15(18)21/h1-7H,8H2,(H2,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMATGXNKGRWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group.
Cyanation: The nitro-substituted fluoroaniline is then subjected to cyanation to introduce the cyano group.
Amidation: The cyano- and nitro-substituted fluoroaniline is reacted with benzoyl chloride to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: 3-[(N-Cyano-4-fluoro-3-aminoanilino)methyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzoic acid and the corresponding amine.
Scientific Research Applications
3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand the interaction of small molecules with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the cyano, fluoro, and nitro groups can influence its binding affinity and specificity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and known activities of 3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide with analogous compounds from the evidence:
Physicochemical Properties
- Solubility: The target compound’s nitro and cyano groups may reduce aqueous solubility compared to methyl- or morpholine-substituted analogs (e.g., ’s 3-(methylsulfamoyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide) .
- This contrasts with ’s compound, where methyl groups dominate .
Biological Activity
3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide is a synthetic organic compound with the molecular formula C15H11FN4O3. This compound features a unique structural arrangement that includes a cyano group, a fluoro group, and a nitro group attached to an aniline moiety, which is further connected to a benzamide structure. Its potential biological activities make it an interesting subject of study in medicinal chemistry and related fields.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits various physicochemical properties that contribute to its biological activity, including solubility, stability, and reactivity due to the presence of functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity. This is particularly relevant in drug design where targeting enzyme pathways can lead to therapeutic benefits.
- Molecular Interactions : The presence of cyano, fluoro, and nitro groups can enhance binding affinity to target proteins, influencing various biological pathways.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound in various contexts:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit moderate to good antimicrobial activity. For instance, studies on related nitro-substituted anilines have shown promising results against bacterial strains .
Anticancer Potential
The compound's structural features suggest potential as an anticancer agent. Anilino derivatives have been recognized for their ability to target epidermal growth factor receptors (EGFR), which are crucial in cancer cell proliferation .
Case Studies
- Study on Enzyme Inhibition : A series of experiments demonstrated that derivatives of this compound could inhibit specific tyrosinase enzymes, which play a role in melanin production. The IC50 values were comparable to established inhibitors like kojic acid .
- Antibacterial Studies : Compounds similar in structure were screened for antibacterial properties, with some showing IC50 values in the micromolar range against pathogenic bacteria .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a cyano-substituted aniline derivative with 4-fluoro-3-nitrobenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Intermediate characterization includes TLC monitoring and NMR spectroscopy to confirm regioselectivity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic peaks, methylene bridges) and carbon frameworks.
- UV-Vis Spectroscopy : Validates conjugation via absorbance peaks in the 250–400 nm range.
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, nitro groups at ~1520 cm⁻¹) .
Q. How do substituents (cyano, fluoro, nitro) influence the compound’s solubility and reactivity?
- Methodological Answer :
- Solubility : The nitro group enhances polarity but reduces solubility in non-polar solvents; the cyano group increases hydrophobicity. Use DMSO or DMF for dissolution.
- Reactivity : The electron-withdrawing nitro and fluoro groups activate the benzene ring for electrophilic substitution, while the cyano group stabilizes intermediates via resonance .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction pathways or stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model reaction intermediates, transition states, and thermodynamic stability. Solvent effects are incorporated using the PCM model. Compare computed NMR/IR spectra with experimental data to validate accuracy .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?
- Methodological Answer :
- Dose-Response Replication : Conduct triplicate assays (e.g., enzyme inhibition) under controlled conditions (pH, temperature).
- Orthogonal Assays : Validate results using fluorescence polarization and surface plasmon resonance (SPR).
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., trifluoromethyl-substituted benzamides) to identify trends .
Q. How is X-ray crystallography applied to resolve ambiguous stereochemistry or crystal packing effects?
- Methodological Answer : Grow single crystals via slow evaporation (e.g., from acetonitrile/water). Collect diffraction data (Cu-Kα radiation, 100 K), solve structures using SHELX, and refine with Olex2. Compare bond lengths/angles with analogous compounds (e.g., N-cyclohexylbenzamide derivatives) to confirm geometry .
Q. What kinetic studies elucidate the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- HPLC-MS Stability Assays : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation products.
- Isotope Labeling : Use ¹⁸O-water to trace hydrolysis mechanisms.
- Arrhenius Analysis : Determine activation energy (Ea) for thermal decomposition .
Data Interpretation & Optimization
Q. How do researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. DMF), and catalyst loading.
- Continuous Flow Reactors : Improve mixing and heat transfer for nitro-group reactions.
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .
Q. What statistical tools analyze discrepancies in biological assay reproducibility?
- Methodological Answer : Apply ANOVA to identify inter-experiment variability. Use Grubbs’ test to detect outliers. Normalize data using Z-scores or robust scaling. Report confidence intervals (95%) for IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
